molecular formula C14H18N4O B3844685 N-(2,6-diethylphenyl)-2-(1,2,4-triazol-4-yl)acetamide

N-(2,6-diethylphenyl)-2-(1,2,4-triazol-4-yl)acetamide

Cat. No.: B3844685
M. Wt: 258.32 g/mol
InChI Key: VWMAXHKNRCTXKF-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-2-(1,2,4-triazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-2-(1,2,4-triazol-4-yl)acetamide typically involves the reaction of 2,6-diethylphenylamine with 1,2,4-triazole-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions may include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, alternative solvents, and more efficient catalysts. The purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-2-(1,2,4-triazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as antifungal or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-2-(1,2,4-triazol-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-diethylphenyl)-2-(1,2,4-triazol-4-yl)acetamide: Unique due to its specific substitution pattern on the phenyl ring and the presence of the triazole moiety.

    Other Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.

Uniqueness

This compound is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2-(1,2,4-triazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-3-11-6-5-7-12(4-2)14(11)17-13(19)8-18-9-15-16-10-18/h5-7,9-10H,3-4,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMAXHKNRCTXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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